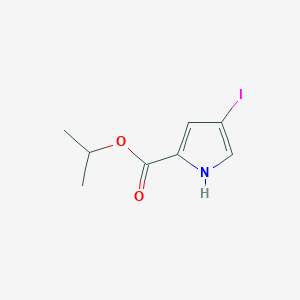

Propan-2-yl 4-iodo-1H-pyrrole-2-carboxylate

Descripción general

Descripción

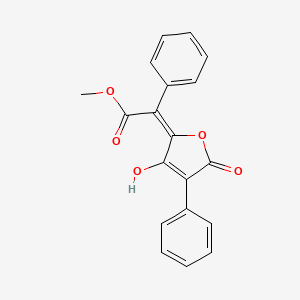

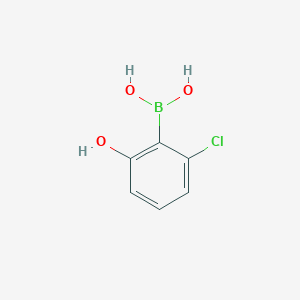

Propan-2-yl 4-iodo-1H-pyrrole-2-carboxylate is a chemical compound with the molecular formula C8H10INO2 . It has a molecular weight of 279.08 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H10INO2/c1-5(2)12-8(11)7-3-6(9)4-10-7/h3-5,10H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound is a solid substance . Its melting point is between 63 - 64 degrees Celsius . More specific physical and chemical properties like boiling point, density, and solubility were not found in the search results.Aplicaciones Científicas De Investigación

Streamlined Synthesis of Pyrrolo Derivatives

A study by Bonacorso et al. (2019) introduced an efficient sequential three-step reaction methodology for synthesizing new series of 1-(prop-2-yn-1-yl)-1H-pyrroles. This approach includes N-alkylation reactions, standard copper-catalyzed azide-alkyne cycloaddition (CuAAC), and [4 + 2] cyclocondensation reactions, demonstrating a versatile pathway for the preparation of pyrrolo derivatives with up to 54% yields (Bonacorso et al., 2019).

Metal-Free Synthesis in Aqueous Medium

Kumar, Rāmānand, and Tadigoppula (2017) developed a metal-free method for synthesizing polysubstituted pyrrole derivatives. This method employs intermolecular cycloaddition in an aqueous medium using surfactants, highlighting a green chemistry approach to pyrrole synthesis with good to excellent yields (Kumar et al., 2017).

Trypanocidal Activity of Pyrrolo Derivatives

Research by Balfour et al. (2017) synthesized a library of 4-substituted 2-(1H-pyrrolo[3,2-c]pyridin-2-yl)propan-2-ols for biological testing against Trypanosoma cruzi. This study aimed at developing compounds to combat Chagas disease, with some derivatives showing high trypanocidal activity, albeit with notable host cell toxicity (Balfour et al., 2017).

Palladium Iodide-Catalyzed Synthesis

Gabriele et al. (2012) described a palladium iodide-catalyzed carbonylative approach to synthesize functionalized pyrrole derivatives. This novel method provides an efficient pathway to obtain Boc-protected and N-unsubstituted pyrrole-3-carboxylic esters, which can be further manipulated for various applications (Gabriele et al., 2012).

Safety and Hazards

The safety information available indicates that Propan-2-yl 4-iodo-1H-pyrrole-2-carboxylate may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Propiedades

IUPAC Name |

propan-2-yl 4-iodo-1H-pyrrole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10INO2/c1-5(2)12-8(11)7-3-6(9)4-10-7/h3-5,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPEMBMUJRQXGNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C1=CC(=CN1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[1-(1,3-Dioxolan-2-yl)cycloheptyl]propan-1-amine](/img/structure/B1455992.png)

![1-[(2,4-Dichlorophenyl)methyl]-4-hydroxy-3-(3-phenylprop-2-enyl)pyridin-2-one](/img/structure/B1456000.png)

![tert-Butyl 3-(hydroxymethyl)-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B1456011.png)